copper N-(9H-fluoren-2-yl)-N-oxidoacetamide
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Overview
Description
copper N-(9H-fluoren-2-yl)-N-oxidoacetamide is a chemical compound known for its unique structure and properties This compound is formed by the coordination of copper ions with acetohydroxamic acid and N-fluoren-2-YL groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper N-(9H-fluoren-2-yl)-N-oxidoacetamide typically involves the reaction of acetohydroxamic acid with copper salts in the presence of N-fluoren-2-YL groups. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The process may involve the following steps:
- Dissolution of acetohydroxamic acid in a suitable solvent.
- Addition of copper salts (such as copper sulfate or copper chloride) to the solution.
- Introduction of N-fluoren-2-YL groups to the reaction mixture.
- Stirring and heating the mixture under controlled conditions to facilitate the formation of the complex.
- Isolation and purification of the resulting complex through filtration and recrystallization.
Industrial Production Methods
Industrial production of this complex may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions
copper N-(9H-fluoren-2-yl)-N-oxidoacetamide undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the complex into reduced forms with different properties.
Substitution: The complex can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized copper complexes, while reduction may produce reduced copper species.
Scientific Research Applications
copper N-(9H-fluoren-2-yl)-N-oxidoacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in inhibiting specific enzymes and biological pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases, such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of copper N-(9H-fluoren-2-yl)-N-oxidoacetamide involves its interaction with molecular targets and pathways. The complex can bind to specific enzymes and proteins, inhibiting their activity. For example, it may inhibit the bacterial enzyme urease, leading to a decrease in pH and ammonia levels in infected tissues . This inhibition enhances the effectiveness of antimicrobial agents, resulting in higher cure rates.
Comparison with Similar Compounds
Similar Compounds
- Acetohydroxamic acid, N-fluoren-2-yl-, cobalt(2+) complex
- Acetohydroxamic acid, N-fluoren-2-yl-, nickel(2+) complex
Uniqueness
copper N-(9H-fluoren-2-yl)-N-oxidoacetamide is unique due to its specific coordination with copper ions, which imparts distinct chemical and biological properties. Compared to similar compounds with cobalt or nickel, the copper complex may exhibit different reactivity and therapeutic potential, making it a valuable compound for various applications.
Properties
CAS No. |
14751-90-7 |
---|---|
Molecular Formula |
C30H24CuN2O4 |
Molecular Weight |
540.1 g/mol |
IUPAC Name |
copper;N-(9H-fluoren-2-yl)-N-oxidoacetamide |
InChI |
InChI=1S/2C15H12NO2.Cu/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2 |
InChI Key |
OPCFPYADHCNPAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2] |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Cu+2] |
Key on ui other cas no. |
14751-90-7 |
Synonyms |
N-HYDROXY-ACETYLAMINOFLUORENE,COPPERCOMPLEX |
Origin of Product |
United States |
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